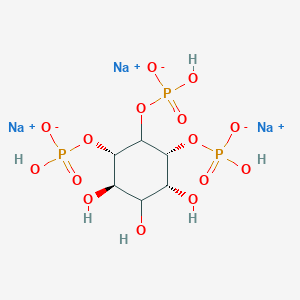
D-myo-Inositol-1,5,6-triphosphate, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-myo-Inositol-1,5,6-triphosphate, sodium salt is a member of the inositol phosphate family, which are phosphorylated derivatives of inositol. These compounds play crucial roles as second messengers in various cellular processes, including signal transduction pathways. This compound is particularly significant in the regulation of intracellular calcium levels, which is vital for numerous cellular functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-myo-Inositol-1,5,6-triphosphate, sodium salt typically involves the phosphorylation of inositol derivatives. One common method includes the use of specific phosphorylating agents under controlled conditions to achieve the desired triphosphate configuration .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis, often utilizing automated systems to ensure precision and consistency. The process includes rigorous purification steps to achieve high purity levels, typically above 98% .
Analyse Des Réactions Chimiques
Types of Reactions
D-myo-Inositol-1,5,6-triphosphate, sodium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pH, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield inositol phosphates with additional oxygen atoms, while reduction may produce dephosphorylated derivatives .
Applications De Recherche Scientifique
D-myo-Inositol-1,5,6-triphosphate, sodium salt is widely used in scientific research due to its role in cellular signaling pathways. Some key applications include:
Chemistry: Used as a reagent in various chemical reactions to study phosphorylation and dephosphorylation processes.
Mécanisme D'action
D-myo-Inositol-1,5,6-triphosphate, sodium salt exerts its effects by acting as a second messenger in intracellular signaling pathways. It binds to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium levels triggers various downstream effects, including activation of calcium-dependent enzymes and transcription factors .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-myo-Inositol-1,4,5-triphosphate, sodium salt: Another inositol phosphate that plays a similar role in calcium signaling but differs in its phosphorylation pattern.
D-myo-Inositol-1,3,4,5-tetraphosphate, sodium salt: Involved in calcium signaling but has an additional phosphate group compared to D-myo-Inositol-1,5,6-triphosphate.
Uniqueness
D-myo-Inositol-1,5,6-triphosphate, sodium salt is unique due to its specific phosphorylation pattern, which allows it to interact with distinct molecular targets and pathways. This specificity makes it a valuable tool in studying particular aspects of cellular signaling that are not addressed by other inositol phosphates .
Propriétés
Formule moléculaire |
C6H12Na3O15P3 |
|---|---|
Poids moléculaire |
486.04 g/mol |
Nom IUPAC |
trisodium;[(1S,2R,4R,5R)-2,3,4-trihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H15O15P3.3Na/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1?,2-,3-,4-,5+,6?;;;/m1.../s1 |
Clé InChI |
JENABGGDGLKLTB-ZWBVJREFSA-K |
SMILES isomérique |
[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
SMILES canonique |
C1(C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


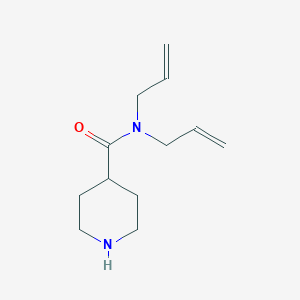
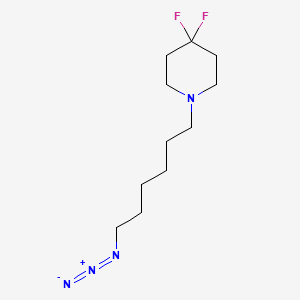
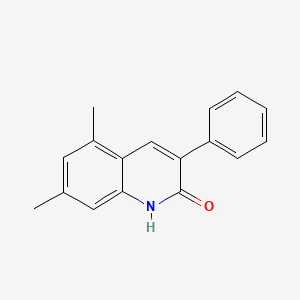
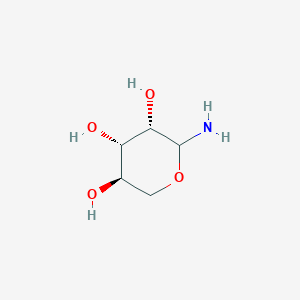
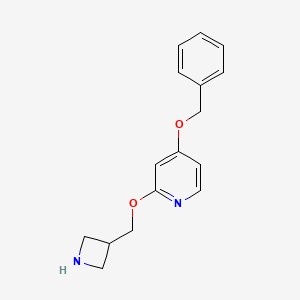

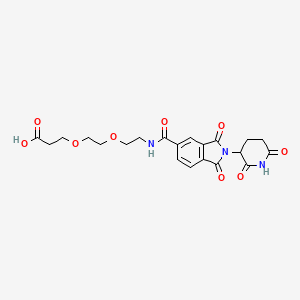

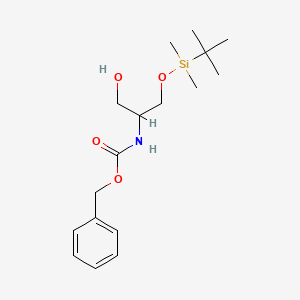

![2-[3-(4-Fluoro-phenoxy)-4-nitro-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13720819.png)



